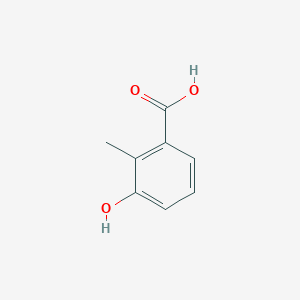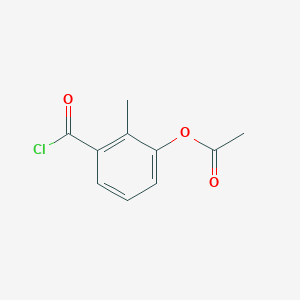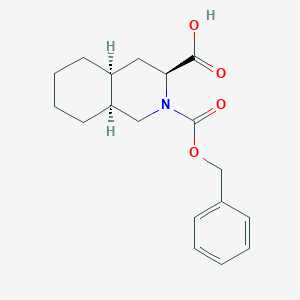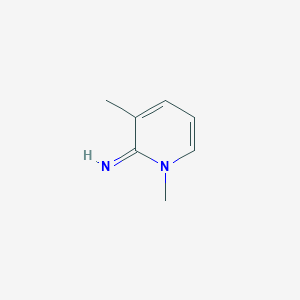
2,3-Dihydroxypropyl 15-methylhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 15-methylhexadecanoate is a chemical compound that belongs to the class of fatty acid esters. It is synthesized from 15-methylhexadecanoic acid and 1,2,3-trihydroxypropane. This compound has shown promising results in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2,3-Dihydroxypropyl 15-methylhexadecanoate has been a subject of interest in synthetic chemistry. For instance, Crossley and Craig (1955) explored the synthesis of 15-ketoglycols and 15-keto fatty acids from ustilic acid, contributing to the foundational knowledge in the synthesis of complex fatty acids like 2,3-Dihydroxypropyl 15-methylhexadecanoate (Crossley & Craig, 1955).
- In 1970, Björkhem and Danielsson reported the oxidation of branched-chain fatty acids, including 15-methylhexadecanoic acid, in rat liver homogenates, highlighting the metabolic processing of such compounds (Björkhem & Danielsson, 1970).
Biological and Pharmacological Studies
- Croes et al. (1999) investigated the stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver, offering insights into the metabolic pathways and enzymatic interactions of similar compounds like 2,3-Dihydroxypropyl 15-methylhexadecanoate (Croes et al., 1999).
- Research on Bacteroides species by Mayberry (1980) identified hydroxy fatty acids such as D-(--)-3-hydroxy-15-methylhexadecanoate, contributing to the understanding of the role of these compounds in bacterial lipid profiles (Mayberry, 1980).
Analytical Techniques and Applications
- Mielniczuk et al. (1992) utilized 3-hydroxy fatty acids for lipopolysaccharide determination, demonstrating the application of compounds like 2,3-Dihydroxypropyl 15-methylhexadecanoate in analytical chemistry (Mielniczuk et al., 1992).
- De Clercq et al. (1978) explored (S)-9-(2,3-Dihydroxypropyl)adenine for its antiviral activity, shedding light on the potential therapeutic applications of structurally related compounds (De Clercq et al., 1978).
Propiedades
Número CAS |
104700-86-9 |
|---|---|
Nombre del producto |
2,3-Dihydroxypropyl 15-methylhexadecanoate |
Fórmula molecular |
C20H40O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 15-methylhexadecanoate |
InChI |
InChI=1S/C20H40O4/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-20(23)24-17-19(22)16-21/h18-19,21-22H,3-17H2,1-2H3 |
Clave InChI |
NYBWZWSQGCROAE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O |
Sinónimos |
aggreceride C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




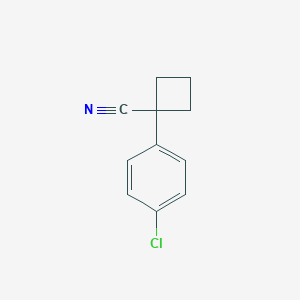
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
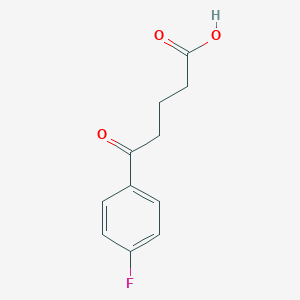
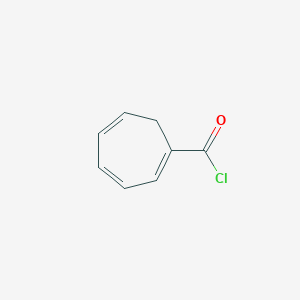
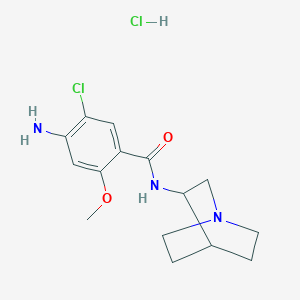
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
